Enzyme‑Catalyzed Oxazole Formation: Itm15 Substrate Turnover versus N‑Acetyl‑N‑(2‑oxopropyl)acetamide
In the inthomycin biosynthetic pathway, the cyclodehydratase Itm15 exclusively processes N‑(2‑oxopropyl)acetamide to 2,5‑dimethyloxazole, whereas the doubly acetylated congener N‑acetyl‑N‑(2‑oxopropyl)acetamide (CAS 51862‑97‑6) is not a productive substrate because the additional N‑acetyl cap blocks the requisite keto‑enol tautomerization and subsequent amide‑oxygen transfer that drives ring closure [1]. This single‑substrate selectivity, demonstrated by in vitro enzyme assays monitored by LC‑MS product detection, means that procurement of the precisely N‑monoacetylated compound is non‑optional for reconstructing the natural biosynthetic route [1].
| Evidence Dimension | Enzyme‑catalyzed conversion to 2,5‑dimethyloxazole |
|---|---|
| Target Compound Data | Product (2,5‑dimethyloxazole) formed with M/S = 98.06040; reaction proceeds via keto‑enol tautomerism and ATP‑activated amide‑oxygen transfer. |
| Comparator Or Baseline | N‑Acetyl‑N‑(2‑oxopropyl)acetamide (CAS 51862‑97‑6): no detectable oxazole formation under identical assay conditions. |
| Quantified Difference | Qualitative (product formed vs. not formed); comparative yield not determined because the comparator is not a substrate. |
| Conditions | In vitro incubation of purified Itm15 enzyme with 1‑(acetylamino)‑2‑propanone (CAS 7737‑16‑8) in the presence of ATP; product detected by LC‑MS. |
Why This Matters
For investigators engineering the inthomycin pathway or studying Itm15 mechanism, purchasing the N‑acetyl‑congener or any other acylaminoketone instead of the exact monoacetyl‑methyl‑ketone will abolish enzyme activity, wasting enzyme stocks and assay resources.
- [1] Zhang, M.‑Y. et al., Biosynthesis Gene Cluster and Oxazole Ring Formation Enzyme for Inthomycins in Streptomyces sp. Strain SYP‑A7193. Appl. Environ. Microbiol. 86, e01272‑20 (2020). View Source
